4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide
Description
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is a benzamide derivative characterized by a 4-tert-butyl-substituted benzoyl group linked via an amide bond to a 4-(phenyldiazenyl)phenyl moiety. The phenyldiazenyl (azobenzene) group confers photochromic properties, enabling reversible isomerization between trans and cis configurations under light exposure . This compound is synthesized through coupling reactions involving 4-(phenyldiazenyl)benzoic acid and appropriate amines, often using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . Its structural features make it relevant in photopharmacology and enzyme inhibition studies, particularly for targeting tryptophan synthase .
Properties
CAS No. |
324577-51-7 |
|---|---|
Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)22(27)24-19-13-15-21(16-14-19)26-25-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,27) |
InChI Key |
AKXXNSONRCGXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a tert-butyl-substituted benzene derivative under controlled conditions to form the desired product.
the general approach involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions vary based on the specific reaction conditions but generally include modified benzamide derivatives .
Scientific Research Applications
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Moieties
Compound 72: 4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide
- Structure : Retains the 4-tert-butylbenzamide core but replaces the phenyldiazenyl group with a pyrazole ring substituted with a 4-methoxyphenyl group.
- Synthesis : Prepared via HBTU/DIPEA-mediated coupling of 4-(tert-butyl)benzoic acid and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine .
- The methoxy group may modulate electronic effects, impacting receptor binding.
Imidazole-Substituted Benzamides
- Examples : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ().
- Structure : Substitutes the phenyldiazenyl group with imidazole, linked to halogenated or sulfonamide phenyl rings.
- Activity : Exhibits anticancer and antimicrobial activity, with specific derivatives showing efficacy against cervical cancer (e.g., IC₅₀ values in low micromolar ranges) .
Sulfonamide and Salicylamide Derivatives
N4-Benzoylsulfathiazole (28)
- Structure : Combines a benzamide with a sulfathiazole moiety.
- Synthesis : Reacts sulfathiazole with benzoyl chloride in pyridine .
- Activity : Demonstrates antitubercular activity, leveraging sulfonamide’s historical role in antibacterial therapies .
Salicylamides ()
- Examples : 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide.
- Structure : Features a hydroxyl group ortho to the amide bond, enhancing metal chelation and cytotoxicity.
- Activity : Inhibits sulfate-reducing bacteria (e.g., Desulfovibrio piger) with IC₅₀ values <30 µmol·L⁻¹, attributed to disruption of dissimilatory sulfate metabolism .
Carbothioyl and Halogenated Derivatives
4-tert-Butyl-N-(4-{[(4-methylbenzoyl)carbamothioyl]amino}phenyl)benzamide
Halogenated Analogues
- Example: 4-Bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide ().
- Structure : Incorporates bromine and trichloroethyl groups, increasing molecular weight and lipophilicity.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The benzamide core accommodates diverse substituents, enabling tailored physicochemical properties (e.g., solubility via methoxy groups, photoresponsiveness via azobenzene).
Biological Activity :
- Azobenzene derivatives (target compound) are promising for light-controlled drug delivery .
- Halogenation and sulfonamide groups enhance antimicrobial potency but may increase toxicity .
Synthetic Challenges : Low yields (<5%) for some azobenzene derivatives () highlight the need for optimized coupling conditions.
Biological Activity
4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a tert-butyl group, a benzamide moiety, and a diazenyl functional group, suggests various avenues for therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is , with a molecular weight of approximately 373.45 g/mol. The compound's structure can be represented as follows:
- SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
- InChI : InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)22(27)24-19-13-15-21(16-14-19)26-25-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,27)
Biological Activity Overview
Research indicates that compounds with similar diazenyl structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing diazenyl groups have shown potential antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Some studies suggest that diazenyl derivatives can induce apoptosis in cancer cells, highlighting their potential in oncology.
- Enzyme Inhibition : The compound may interact with various enzymes and receptors, potentially serving as an inhibitor in biochemical pathways.
The biological activity of 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is hypothesized to involve the following mechanisms:
- Binding Affinity : Interaction studies indicate that the diazenyl moiety may facilitate binding with nucleophiles in biological systems, leading to modifications of cellular components.
- Reactive Intermediates Formation : The compound can generate reactive intermediates that may affect cellular signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Case Study: Anticancer Activity
A study conducted on related diazenyl compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide could have similar effects.
Comparative Analysis with Related Compounds
To understand the unique aspects of 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide | Contains a benzothiophene core | Additional chloro substituent enhances reactivity |
| N-(4-piperidin-3-ylphenyl)-benzamide | Different nitrogen-containing heterocycle | Investigated for neuroactive properties |
This comparative analysis highlights how variations in substituents and core structures influence biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
